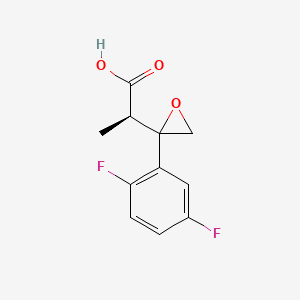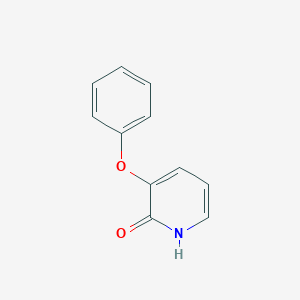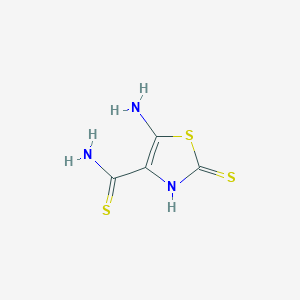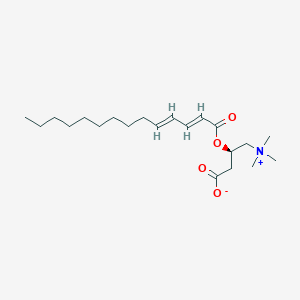
Tetradeca-2,4-dien-oyl Carnitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradeca-2,4-dien-oyl Carnitine is a bioactive compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is derived from Methyl 4-Bromocrotonate, a useful synthetic intermediate. This compound has garnered attention due to its role in the synthesis of irreversible inhibitors of epidermal growth factor receptor and human epidermal growth factor receptor 2 tyrosine kinases, which exhibit enhanced antitumor activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetradeca-2,4-dien-oyl Carnitine is synthesized from Methyl 4-Bromocrotonate. The synthetic route involves several steps, including bromination, esterification, and subsequent reactions to introduce the carnitine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through purification techniques such as chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Tetradeca-2,4-dien-oyl Carnitine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions often involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated or alkylated derivatives .
Applications De Recherche Scientifique
Tetradeca-2,4-dien-oyl Carnitine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Tetradeca-2,4-dien-oyl Carnitine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets epidermal growth factor receptor and human epidermal growth factor receptor 2 tyrosine kinases, inhibiting their activity and leading to antitumor effects.
Pathways Involved: The inhibition of these kinases disrupts signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
- Deca-2,4-dien-oyl Carnitine
- Hexadeca-2,4-dien-oyl Carnitine
- Octadeca-2,4-dien-oyl Carnitine
Comparison: Tetradeca-2,4-dien-oyl Carnitine is unique due to its specific chain length and the presence of conjugated double bonds, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antitumor activities and a broader range of applications in scientific research.
Propriétés
Formule moléculaire |
C21H37NO4 |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
(3R)-3-[(2E,4E)-tetradeca-2,4-dienoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C21H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h13-16,19H,5-12,17-18H2,1-4H3/b14-13+,16-15+/t19-/m1/s1 |
Clé InChI |
DBJDCEJXEMUHGM-VZATUGCOSA-N |
SMILES isomérique |
CCCCCCCCC/C=C/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCC=CC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


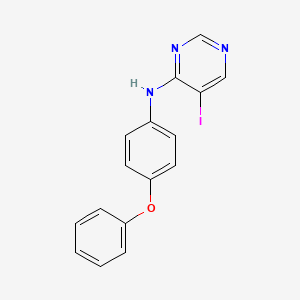
![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
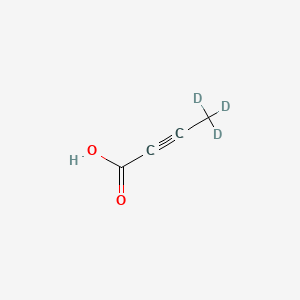
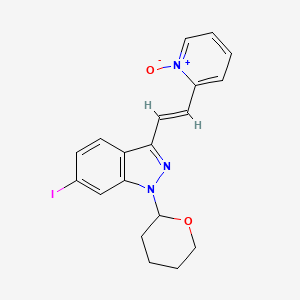
![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
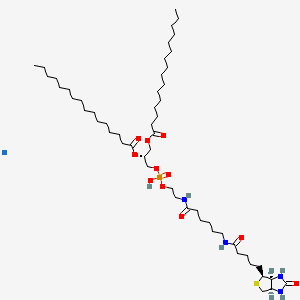
![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
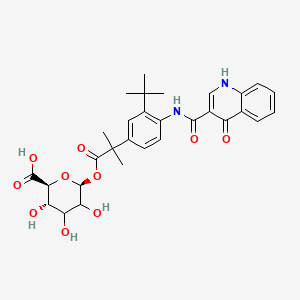
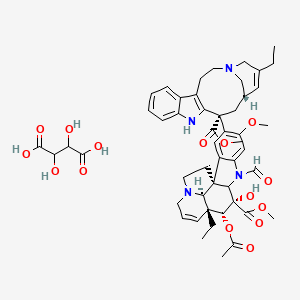
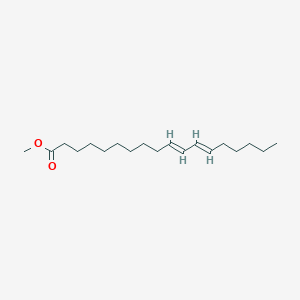
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13853323.png)
